Benzylpenicillinsäure

Übersicht

Beschreibung

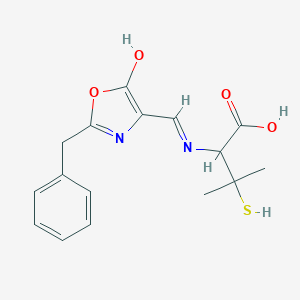

Benzylpenicillenic acid is a complex organic compound with a unique structure that combines elements of valine, a sulfur-containing group, and an oxazole ring

Wissenschaftliche Forschungsanwendungen

Benzylpenicillenic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Benzylpenicillenic acid, a derivative of Benzylpenicillin (Penicillin G), primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

Benzylpenicillenic acid interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s action may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it disrupts the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This disruption leads to the weakening of the cell wall, causing cell lysis and eventual bacterial cell death .

Pharmacokinetics

Benzylpenicillenic acid, like Benzylpenicillin, is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of about 60%, and it is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys .

Result of Action

The primary result of Benzylpenicillenic acid’s action is the lysis of bacterial cells, leading to the effective treatment of infections caused by susceptible bacteria . This includes infections caused by gram-positive cocci, such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Action Environment

The action, efficacy, and stability of Benzylpenicillin and its derivatives can be influenced by various environmental factors. For instance, the compound is known to be an irritant and can be affected by the pH levels of the environment . Additionally, resistance patterns, susceptibility, and treatment guidelines can vary across regions .

Biochemische Analyse

Biochemical Properties

Benzylpenicillenic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Benzylpenicillenic acid on various types of cells and cellular processes are profound. It influences cell function by interfering with the synthesis of the bacterial cell wall, leading to cell lysis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzylpenicillenic acid involves its binding to PBPs, which leads to the inhibition of cell wall synthesis . This interaction results in changes in gene expression and can lead to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of Benzylpenicillenic acid in laboratory settings can change. It is known to be unstable and is thought to be allergenic, particularly in contact skin allergy, after direct reaction with disulfides and cysteine sulfhydryl groups .

Dosage Effects in Animal Models

The effects of Benzylpenicillenic acid can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported for Benzylpenicillenic acid, it is generally understood that the dosage can significantly influence the observed effects.

Metabolic Pathways

Benzylpenicillenic acid is involved in various metabolic pathways. About 16-30% of an intramuscular dose is metabolized to penicilloic acid, an inactive metabolite . Small amounts of 6-aminopenicillanic acid have also been recovered in the urine of patients on penicillin G .

Transport and Distribution

Benzylpenicillenic acid is transported and distributed within cells and tissues. It is rapidly absorbed following both intramuscular and subcutaneous injection . Its apparent volume of distribution is about 50% of total body water .

Subcellular Localization

Given its role in inhibiting bacterial cell wall synthesis, it is likely to be localized where this process occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzylpenicillenic acid typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenylmethyl group. The final steps involve the incorporation of the valine moiety and the mercapto group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzylpenicillenic acid undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form more saturated compounds.

Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the oxazole ring can produce more saturated heterocycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valine derivatives: Compounds with similar valine moieties but different functional groups.

Oxazole derivatives: Compounds with variations in the oxazole ring structure.

Phenylmethyl compounds: Molecules containing the phenylmethyl group but differing in other structural elements.

Uniqueness

Benzylpenicillenic acid is unique due to its combination of valine, a mercapto group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biologische Aktivität

Benzylpenicillenic acid, a degradation product of benzylpenicillin (Penicillin G), has garnered attention for its biological activities, particularly in its role in antibiotic efficacy and immunogenicity. This article explores its biological activity, mechanisms, case studies, and related research findings.

Overview of Benzylpenicillenic Acid

Benzylpenicillenic acid is formed through the hydrolysis of benzylpenicillin, which is widely used to treat bacterial infections. The compound features a β-lactam structure that is critical for its antibacterial properties. Understanding the biological activity of benzylpenicillenic acid is essential for evaluating its therapeutic potential and implications in allergic reactions.

Benzylpenicillenic acid primarily functions through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan, a vital component of bacterial cell walls. This action leads to bacterial lysis and death, particularly effective against gram-positive bacteria and some gram-negative species .

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of peptidoglycan synthesis |

| Outcome | Bacterial cell lysis and death |

Biological Activity and Stability

Research indicates that benzylpenicillenic acid is less stable than its parent compound, benzylpenicillin. It undergoes rapid degradation in acidic conditions, leading to various products, including benzylpenilloic acid . This instability may influence its biological activity and potential therapeutic applications.

Case Study: Immunogenicity

A significant aspect of benzylpenicillenic acid is its role in allergic reactions associated with penicillin. Studies have shown that it can form hapten-protein conjugates, which are crucial in eliciting immune responses in sensitized individuals. For instance, reactions involving benzylpenicillenic acid conjugated with human serum albumin demonstrated positive skin tests in patients with penicillin allergies .

Research Findings

- Antibacterial Efficacy : A study highlighted that concentrations above 64 mg/L of benzylpenicillin effectively reduced bacterial counts significantly in vitro, illustrating the importance of its degradation products like benzylpenicillenic acid in maintaining antibacterial activity .

- Formation of Antigenic Determinants : Benzylpenicillenic acid contributes to the formation of major antigenic determinants responsible for penicillin allergy. The benzylpenicilloyl (BPO) determinant has been identified as a primary allergen originating from this compound .

- Degradation Pathways : The degradation pathways of benzylpenicillin include the formation of benzylpenicillenic acid and other metabolites. These pathways are influenced by pH levels and can affect the compound's immunogenic potential .

Table 2: Summary of Research Findings

Eigenschaften

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-88-8 | |

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.